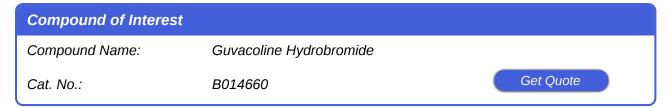


Understanding the bioactivity of Guvacoline Hydrobromide

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An In-Depth Technical Guide on the Bioactivity of Guvacoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline Hydrobromide is the salt form of Guvacoline, a pyridine alkaloid naturally found in the nuts of the Areca catechu palm, commonly known as betel nuts.[1][2] It is structurally related to Arecoline, the primary psychoactive component of the areca nut, but exhibits a distinct pharmacological profile.[1][3] Chemically, Guvacoline is the N-demethylated analogue of Arecoline and serves as the methyl ester of Guvacine.[4] This guide provides a comprehensive technical overview of the known bioactivities of Guvacoline, focusing on its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Primary Bioactivity: Muscarinic Acetylcholine Receptor Agonism

The principal pharmacological activity of Guvacoline is its function as a full agonist at muscarinic acetylcholine receptors (mAChRs).[1][5][6] Its activity has been demonstrated in classic ex vivo models, such as the rat ileum and electrically paced atria, which are rich in M3 and M2 muscarinic receptors, respectively.

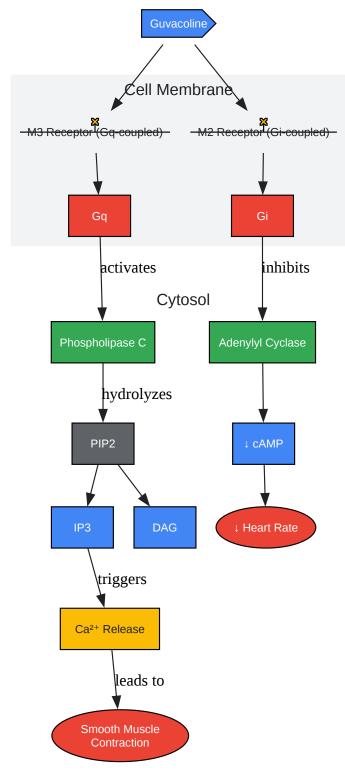


Mechanism of Action

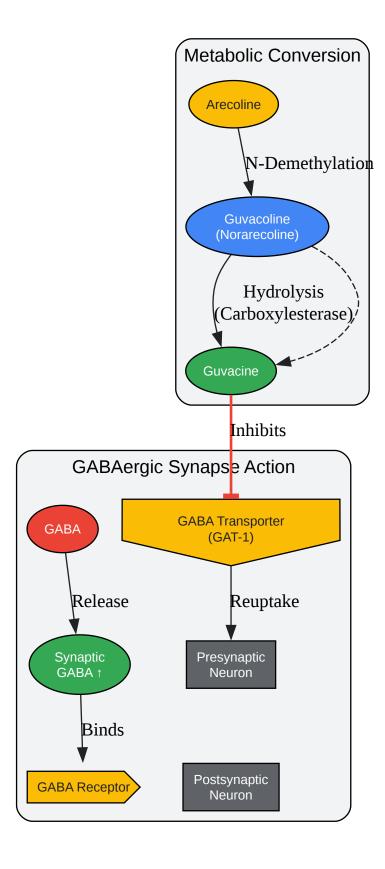
As a muscarinic agonist, Guvacoline binds to and activates G-protein coupled mAChRs. In tissues like the ileal smooth muscle, this primarily involves the M3 subtype, which couples to Gαq/11. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction. In atrial tissue, Guvacoline acts on M2 receptors coupled to Gαi/o, which inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels, leading to a negative chronotropic effect.



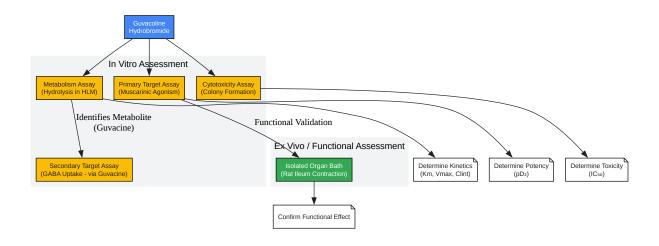
Guvacoline-Mediated Muscarinic Receptor Signaling











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